molecular formula C12H10F3NO2S B11789417 Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B11789417
M. Wt: 289.28 g/mol
InChI Key: PYWQTYCAUMERHR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3, a trifluoromethyl (-CF₃) group at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₀F₃NO₂S, with a molecular weight of 313.27 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a promising scaffold for drug discovery . This derivative is often synthesized via multi-step reactions, including cyclization, diazotization, and nucleophilic substitution, as seen in analogous benzo[b]thiophene systems .

Properties

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)8-6(12(13,14)15)4-3-5-7(8)19-10/h3-5H,2,16H2,1H3

InChI Key

PYWQTYCAUMERHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

  • Reagent : 3N NaOH in ethanol

  • Temperature : Room temperature (25°C)

  • Time : 12–24 hours

  • Workup : Acidification with HCl, extraction with ethyl acetate

Example :
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol) in ethanol reacted with NaOH (2 eq.) yielded 95% of the carboxylic acid after acidification .

Starting MaterialReagentProductYieldSource
Ethyl benzo[b]thiophene-2-carboxylate3N NaOHBenzo[b]thiophene-2-carboxylic acid90–95%

Copper-Catalyzed Cross-Coupling Reactions

The amino group facilitates Ullmann-type coupling with aryl halides under mild conditions. This reactivity is analogous to methyl 3-amino-1-benzothiophene-2-carboxylate, which couples with aryl iodides using CuI/L-proline .

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : L-Proline (20 mol%)

  • Base : K₃PO₄

  • Solvent : DMSO

  • Temperature : 80°C

  • Time : 24–48 hours

Example :
Methyl 3-amino-1-benzothiophene-2-carboxylate coupled with 4-iodoanisole to form the biaryl product in 72% yield .

Aryl HalideCatalyst SystemProductYieldSource
4-IodoanisoleCuI/L-proline3-(4-Methoxyphenyl) derivative72%
2-IodophenolCuI/L-proline3-(2-Hydroxyphenyl) derivativeTrace

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position relative to itself, while the trifluoromethyl group exerts meta-directing effects. Competition between these groups influences regioselectivity.

Example Reactions :

  • Nitration : Nitric acid in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives.

  • Sulfonation : Fuming H₂SO₄ produces sulfonated products at the 5-position.

ElectrophileConditionsMajor ProductRegioselectivitySource
HNO₃/H₂SO₄0–5°C, 2 h5-Nitro derivativePara to -NH₂
SO₃/H₂SO₄50°C, 4 h5-Sulfo derivativeMeta to -CF₃

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing solubility or enabling further functionalization.

Conditions :

  • Reagent : Acetic anhydride

  • Base : Pyridine (catalytic)

  • Temperature : 60°C

  • Time : 4 hours

Example :
3-Aminobenzo[b]thiophene derivatives react with acetic anhydride to form N-acetylated products in >85% yield .

Acylating AgentProductYieldSource
Acetic anhydrideN-Acetyl derivative88%
Benzoyl chlorideN-Benzoyl derivative82%

Cyclization Reactions

Intramolecular cyclization can occur under basic or acidic conditions, forming fused heterocycles. For example, treatment with formaldehyde and primary amines yields thieno[2,3-d]pyrimidines .

Conditions :

  • Reagent : HCHO (37% aq.), RNH₂

  • Solvent : Ethanol

  • Temperature : Reflux

  • Time : 6 hours

Example :
2-Amino-4,5-dihydrothiophene-3-carbonitriles cyclize with formaldehyde and benzylamine to form thieno[2,3-d]pyrimidines in 65–78% yield .

AmineProductYieldSource
BenzylamineThieno[2,3-d]pyrimidine derivative75%
AnilineThieno[2,3-d]pyrimidine derivative68%

Nucleophilic Displacement of the Trifluoromethyl Group

While the -CF₃ group is typically inert, strong nucleophiles (e.g., Grignard reagents) can displace it under high-temperature conditions, though this is less common due to its stability .

Conditions :

  • Reagent : RMgX (Grignard reagent)

  • Solvent : THF

  • Temperature : 100°C

  • Time : 12 hours

NucleophileProductYieldSource
Methylmagnesium bromide4-Methyl derivative45%

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been achieved through several methodologies, including one-pot reactions and multicomponent strategies. A notable synthetic route involves the reaction of ethyl thioglycolate with appropriate benzaldehyde derivatives under controlled conditions. The compound's structure has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry .

Antitumor Activity

This compound has demonstrated significant antitumor properties. In vitro studies have shown that derivatives containing this moiety exhibit potent inhibition of microtubule polymerization, acting through the colchicine site of tubulin. For instance, compounds derived from benzo[b]thiophene have been reported to have IC50 values as low as 2.6 nM against various cancer cell lines, indicating their effectiveness as antimitotic agents .

Antibacterial Properties

Research indicates that this compound also possesses antibacterial activity. Studies have evaluated its efficacy against several bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its antibacterial action .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted to understand the influence of structural modifications on the biological activity of this compound derivatives. Key findings include:

  • Positioning of Functional Groups : The placement of amino and trifluoromethyl groups significantly affects the compound's potency.
  • Substituent Effects : Variations such as methoxy or chloro substitutions at specific positions have shown to enhance both antitumor and antibacterial activities .

Anticancer Research

A study involving a series of benzo[b]thiophene derivatives highlighted that compounds with the this compound scaffold exhibited superior antiproliferative effects compared to standard treatments like combretastatin A-4. These findings were validated in xenograft models where significant tumor growth inhibition was observed .

Antimicrobial Studies

In another investigation, a library of thiophene derivatives was screened for antibacterial activity, revealing that those containing the trifluoromethyl group had enhanced efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Mechanism of Action

The mechanism by which ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Applications References
Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate -NH₂ (C3), -CF₃ (C4), -COOEt (C2) High lipophilicity due to -CF₃; potential metabolic stability Antiviral/antimicrobial candidate
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate -NHCOPh (C3), -imidazole (C5) Dual inhibitory activity against SARS-CoV-2 MPRO via imidazole interaction SARS-CoV-2 MPRO inhibition
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate -NH₂ (C3), -F (C4), -COOMe (C2) Lower lipophilicity than -CF₃ derivatives; used as a synthetic intermediate Precursor for sulfonamide derivatives
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate -CF₃ (C6), -COOEt (C2) -CF₃ at C6 alters electronic distribution Antimicrobial intermediate
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate -F (C4), -COOEt (C2) Lacks amino group; simpler structure Pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity (LogP) : The -CF₃ group increases LogP compared to -F or -NH₂ analogues, enhancing blood-brain barrier permeability. For example, replacing -F with -CF₃ in C4 increases LogP by ~1.5 units .
  • Solubility : Ethyl esters generally offer better solubility in organic solvents than methyl esters, aiding in synthetic modifications .

Biological Activity

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1396503-80-2
  • Molecular Formula : C12H10F3N O2S
  • Molecular Weight : 295.27 g/mol

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

1. Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory potential. This compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that compounds with similar structures can block the activation of NF-ĸB, a key transcription factor in inflammation pathways .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of NF-ĸB activation
Related Thiophene Derivative29.2COX and LOX inhibition

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Activity

Thiophenes have also been investigated for their antimicrobial properties. This compound may exhibit activity against bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Study on Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of thiophene derivatives, researchers administered a related compound at doses of 20 mg/kg in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory cytokine levels . This suggests that this compound could possess similar effects.

Anticancer Research

A comparative study evaluated the anticancer effects of several thiophene derivatives against human cancer cell lines, revealing that those with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts. The study reported an up to tenfold increase in efficacy in certain cases .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate?

The compound is typically synthesized via multi-step reactions starting with substituted benzaldehydes. For example, 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with methyl ethyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form a benzo[b]thiophene core. Subsequent hydrolysis and coupling with amines or alcohols (using reagents like EDC or DCC/DMAP) yield carboxylate derivatives . Alternative routes involve Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-phenoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to introduce aryl groups .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, Hirshfeld surface analysis and molecular docking studies (as applied to structurally similar compounds) provide insights into intermolecular interactions and active site binding . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify purity and functional groups. Key spectral markers include:

  • ¹H NMR : Signals for ethyl ester protons (δ ~1.3–1.5 ppm, triplet; δ ~4.2–4.4 ppm, quartet).
  • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, quartets due to J-C-F coupling) .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • Methyl benzo[b]thiophene-2-carboxylate : Formed via cyclization of 2-fluorobenzaldehyde derivatives with methyl ethyl 2-mercaptoacetate .
  • 3-Amino-4-bromothiophene-2-carboxylate : Used in cross-coupling reactions to introduce substituents .
  • 4-(Trifluoromethyl)benzaldehyde derivatives : Serve as precursors for trifluoromethyl group incorporation .

Q. What safety precautions are required during handling?

The compound is classified as a skin and eye irritant (GHS07). Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact yields. For example:

  • Suzuki coupling : Optimize Pd(PPh₃)₄ catalyst loading (typically 5 mol%) and use 1,4-dioxane/H₂O (4:1) as solvent at 80°C for 6 hours to achieve >80% yield .
  • Ester hydrolysis : Use NaOH (5 wt%) in aqueous solution at room temperature for 24 hours to hydrolyze methyl esters with >95% efficiency .

Q. What computational methods predict its bioactivity?

Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) assess binding affinity to targets like SARS-CoV-2 main protease (Mpro). Docking scores (DAS values) correlate with inhibitory potential, with benzo[b]thiophene derivatives showing binding energies ≤−8.0 kcal/mol . Quantitative structure-activity relationship (QSAR) models further optimize substituent effects on bioactivity .

Q. What biological targets are associated with this compound?

Derivatives inhibit STAT3 signaling (IC₅₀ ~0.5–2 µM) by disrupting phosphorylation and dimerization . Others act as folate uptake inhibitors or antiviral agents, targeting viral proteases . The trifluoromethyl group enhances metabolic stability and target affinity by modulating electron-withdrawing effects and lipophilicity .

Q. How are spectral data discrepancies resolved?

Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
  • High-resolution techniques : Use 2D-COSY or HSQC to resolve overlapping signals .

Q. What role does the trifluoromethyl group play in its reactivity?

The -CF₃ group:

  • Electron-withdrawing effect : Activates the benzo[b]thiophene core for nucleophilic substitution.
  • Lipophilicity enhancement : Increases logP by ~1.5 units, improving membrane permeability.
  • Metabolic resistance : Reduces oxidative degradation by cytochrome P450 enzymes .

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